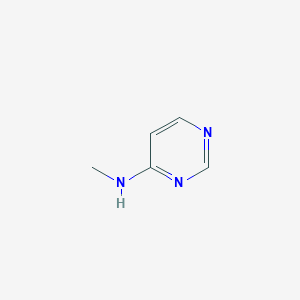

N-methylpyrimidin-4-amine

Descripción general

Descripción

N-Methylpyrimidin-4-amine is an organic compound with the molecular formula C5H7N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Methylpyrimidin-4-amine can be synthesized through several methods. One common approach involves the alkylation of pyrimidin-4-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Análisis De Reacciones Químicas

Alkylation and Arylation Reactions

N-Methylpyrimidin-4-amine undergoes alkylation and arylation at the exocyclic amine or pyrimidine nitrogen. Key methodologies include:

Buchwald-Hartwig Cross-Coupling

Palladium-catalyzed coupling enables aryl/heteroaryl group introduction. For example:

textThis compound + Aryl Halide → N-Aryl-N-methylpyrimidin-4-amine

Conditions : Pd(OAc)₂, DavePhos ligand, NaOtBu, 100°C, 18h.

Yield : ~40–60% (depending on substituents) .

N-Methylation via Alkyl Halides

Methyl iodide or dimethyl sulfate facilitates quaternization under basic conditions:

textPyrimidin-4-amine + CH₃I → this compound

Conditions : Refluxing pyridine or DMF, K₂CO₃ .

Nucleophilic Substitution at Pyrimidine Positions

The chloro-substituted derivatives (e.g., 2-chloro-5-methylpyrimidin-4-amine) undergo nucleophilic displacement:

Cyclization and Ring Formation

This compound scaffolds participate in cyclocondensation reactions:

Acetamidine-Mediated Cyclization

α-Formyl-β-formylaminopropionitrile sodium salt reacts with acetamidine hydrochloride to form 2-methyl-4-amino-5-formylaminomethylpyrimidine.

Conditions : Lewis acid catalysts (e.g., FeCl₂ or ZnCl₂), ethanol, 60°C .

Reductive Amination Catalysis

5-Isopropyl-N-methylpyrimidin-4-amine enhances enantioselectivity in ketone-to-amine conversions via H₂/Pd-C systems.

Enzyme Inhibition

Structural analogs (e.g., 5-(3-butylphenyl)-6-chloro derivatives) inhibit kinases (IC₅₀ = 5–50 nM) by coordinating ATP-binding pockets .

Hydrolysis and Functional Group Interconversion

Hydrolysis of formamidine derivatives yields primary amines:

text2-Methyl-4-amino-5-formylaminomethylpyrimidine → 4-Amino-5-aminomethyl-2-methylpyrimidine

Conditions : HCl/H₂O, 80°C, 2h. Yield : >95% .

Interaction with Biological Targets

Modifications at the 2- and 5-positions alter binding affinities:

| Derivative | Target | Binding Affinity (Kd) | Application |

|---|---|---|---|

| N-(4-imidazolylbenzyl)-2-chloro-5-methyl | USP1/UAF1 | 12 nM | Anticancer |

| 5-(Aminomethyl)phenyl-2-methyl | JAK2V617F | 5 nM | Myeloproliferative neoplasms |

Comparative Reactivity of Structural Analogs

Substituent effects on reactivity and selectivity:

| Compound | Position 2 | Position 5 | Reactivity Notes |

|---|---|---|---|

| 2-Methylpyrimidin-4-amine | CH₃ | H | Baseline nucleophilic substitution kinetics |

| 5-Isopropyl-N-methylpyrimidin-4-amine | CH₃ | C₃H₇ | Enhanced steric hindrance slows aryl coupling |

| 6-Chloro-N-cyclopentyl-2-methyl | CH₃ | Cl | Electrophilic chlorine enables SNAr reactions |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

N-Methylpyrimidin-4-amine is primarily utilized as a building block in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, such as:

- Oxidation : Conversion to N-methylpyrimidin-4-one.

- Reduction : Formation of various derivatives.

- Substitution Reactions : Producing N-alkyl or N-acyl pyrimidin-4-amines, which are essential for developing new compounds with desired properties.

Biological Applications

Precursor for Biologically Active Compounds

In biological research, this compound serves as a precursor for synthesizing compounds with potential therapeutic effects. Notably, it has been involved in developing antiviral and anticancer agents. The compound's ability to interact with specific molecular targets enhances its utility in drug design .

Medicinal Chemistry

Drug Development

Research indicates that derivatives of this compound exhibit significant biological activity. For instance, compounds derived from it have shown promise as inhibitors of inducible nitric oxide synthase (iNOS), which is implicated in various inflammatory diseases and tumors. The development of radiolabeled iNOS inhibitors using this compound could facilitate non-invasive imaging techniques like positron emission tomography (PET) for studying disease mechanisms in vivo .

Case Study: iNOS Inhibitors

A study synthesized several derivatives, identifying those with the highest potential as PET tracers for imaging iNOS activation. These compounds demonstrated enhanced uptake in inflamed tissues, indicating their potential use in diagnosing and monitoring inflammatory diseases .

Industrial Applications

Agrochemicals and Material Science

this compound is also used in the production of agrochemicals, contributing to the development of pesticides and herbicides. Its unique chemical properties allow for modifications that enhance the efficacy and specificity of these products .

Mecanismo De Acción

The mechanism of action of N-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties. The exact molecular pathways and targets vary depending on the specific derivative and its intended use .

Comparación Con Compuestos Similares

N,N-Dimethylpyridin-4-amine: Similar in structure but with two methyl groups attached to the nitrogen atom.

6-Chloro-N-methylpyrimidin-4-amine: Contains a chlorine atom at the 6-position of the pyrimidine ring.

Uniqueness: N-Methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic chemistry and drug development .

Actividad Biológica

N-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound contains a pyrimidine ring substituted with a methyl group at the nitrogen atom. This structural feature contributes to its reactivity and interaction with various biological targets. The compound is often studied in the context of receptor binding and enzyme inhibition, making it a valuable candidate in drug discovery.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:

- Receptor Binding : this compound has been shown to bind to receptor tyrosine kinases, inhibiting their activity and modulating downstream signaling pathways, which can lead to therapeutic effects such as anti-cancer activity.

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in critical cellular processes. For instance, it has been investigated for its potential to inhibit NAPE-PLD, an enzyme linked to the biosynthesis of bioactive lipids .

Structure-Activity Relationship (SAR)

Research has explored the structure-activity relationship of this compound derivatives to optimize their biological activity. Key findings include:

Case Studies

- JAK2 Inhibition : A study reported that derivatives of pyrimidin-4-amines exhibited selective inhibition of JAK2 kinase, which is crucial for treating myeloproliferative neoplasms. One derivative demonstrated an IC50 value of 5 nM, indicating potent inhibitory activity .

- Antitumor Activity : Compounds based on this compound have shown promise in preclinical models for various cancers. Their mechanism involves disrupting critical signaling pathways that promote tumor growth .

- Neuroprotective Effects : Research indicates that certain derivatives can modulate neuroinflammatory responses and exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and potential toxicity of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest:

- Absorption and Distribution : The compound exhibits good membrane permeability, which is crucial for oral bioavailability.

- Metabolism : Initial assessments indicate that it undergoes metabolic transformations that can affect its efficacy and safety profile.

- Toxicity Studies : Toxicological evaluations are ongoing to establish safe dosage ranges for clinical applications.

Propiedades

IUPAC Name |

N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-6-5-2-3-7-4-8-5/h2-4H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERCQLOBLOLFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334209 | |

| Record name | N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22632-10-6 | |

| Record name | N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.